An In-Depth Technical Guide to Tioconazole Related Compound A: Structure, Properties, and Analytical Control
An In-Depth Technical Guide to Tioconazole Related Compound A: Structure, Properties, and Analytical Control
This technical guide provides a comprehensive overview of Tioconazole Related Compound A, a critical impurity in the manufacturing of the antifungal agent Tioconazole. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, analytical methodologies for detection and quantification, and the toxicological significance of this compound. The insights provided herein are grounded in established scientific principles and regulatory standards to ensure the development of safe and effective pharmaceutical products.
Introduction: The Significance of Impurity Profiling in Antifungal Drug Development
Tioconazole is a broad-spectrum imidazole antifungal agent widely used in the topical treatment of fungal infections. Its mechanism of action involves the inhibition of the fungal enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The efficacy and safety of any active pharmaceutical ingredient (API) like Tioconazole are intrinsically linked to its purity. The presence of impurities, even in minute quantities, can potentially impact the drug's stability, efficacy, and safety profile. Therefore, rigorous identification, characterization, and control of impurities are paramount throughout the drug development lifecycle.
Tioconazole Related Compound A is a known impurity of Tioconazole and is listed in major pharmacopoeias, including the United States Pharmacopeia (USP). As such, its presence in Tioconazole drug substances and products is strictly monitored to ensure compliance with regulatory limits. This guide will provide the foundational knowledge necessary for a thorough understanding and effective control of this specific impurity.
Chemical Identity and Physicochemical Properties of Tioconazole Related Compound A
A comprehensive understanding of the chemical and physical characteristics of an impurity is the cornerstone of developing robust analytical methods and control strategies.
Chemical Structure and Identification
Tioconazole Related Compound A is structurally very similar to the parent Tioconazole molecule, differing in the absence of a chlorine atom on the thiophene ring.
-
IUPAC Name: 1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]-1H-imidazole hydrochloride
-
Synonyms: 1-[2,4-Dichloro-β-[(3-thenyl)-oxy]phenethyl]imidazole hydrochloride, 2-Deschlorothien-3-yl Tioconazole Hydrochloride
-
CAS Number: 61709-33-9
-
Molecular Formula: C₁₆H₁₄Cl₂N₂OS · HCl
-
Molecular Weight: 389.73 g/mol
Caption: Chemical Structure of Tioconazole Related Compound A.
Physicochemical Properties
The physicochemical properties of Tioconazole Related Compound A are crucial for the development of analytical methods, particularly for chromatography and extraction procedures.
| Property | Value | Source |
| Physical Form | White to Off-White Powder | |
| Melting Point | Not explicitly found for Compound A. For Tioconazole: 168-170°C. | |
| Solubility | Soluble in methanol. | |
| pKa | Data not available. As an imidazole derivative, it is expected to have a basic nitrogen atom. |
Formation and Significance of Tioconazole Related Compound A
The presence of Tioconazole Related Compound A is typically a result of the synthetic route used for Tioconazole production. It is considered a process-related impurity.
Potential Formation Pathway
The synthesis of Tioconazole often involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2-chloro-3-(chloromethyl)thiophene. Tioconazole Related Compound A can arise if an unchlorinated starting material, 3-(chloromethyl)thiophene, is present as an impurity in the chlorinated reagent.
Caption: Potential Synthetic Pathway for the Formation of Tioconazole Related Compound A.
Regulatory Significance and Acceptance Criteria
The control of impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish limits for known and unknown impurities in drug substances and products. For Tioconazole, the USP monograph specifies the acceptance criteria for related compounds, including Tioconazole Related Compound A. The limit for each related compound is not more than 1.0%. Adherence to these limits is mandatory for product release and regulatory approval.
Analytical Methodologies for the Control of Tioconazole Related Compound A
Robust and validated analytical methods are essential for the accurate quantification of Tioconazole Related Compound A to ensure compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
The USP monograph for Tioconazole outlines an HPLC method for the determination of related compounds. This method is designed to separate Tioconazole from its known related compounds, including Compound A.
4.1.1. Chromatographic Conditions (Based on USP Monograph)
| Parameter | Specification |
| Stationary Phase | L1 packing (C18) |
| Mobile Phase | Acetonitrile, methanol, and water (44:40:28), with the addition of 2.0 mL of ammonium hydroxide per 1120 mL of the mixture. |
| Flow Rate | To be adjusted to achieve a suitable retention time for Tioconazole. |
| Detection | UV at 219 nm. |
| Injection Volume | Typically 20 µL. |
4.1.2. Step-by-Step Experimental Protocol
-
Preparation of Standard Solution:
-
Accurately weigh about 1 mg of USP Tioconazole Related Compound A RS into a 25-mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. This solution has a concentration of approximately 40 µg/mL.
-
-
Preparation of Test Solution:
-
Accurately weigh about 100 mg of Tioconazole into a 25-mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. This solution has a concentration of approximately 4 mg/mL (4000 µg/mL).
-
-
Chromatographic System and Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes (e.g., 20 µL) of the Standard solution and the Test solution into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
-
Calculation: The percentage of Tioconazole Related Compound A in the portion of Tioconazole taken is calculated using the following formula:
% Compound A = (rU / rS) * (CS / CU) * 100
Where:
-
rU is the peak response of Tioconazole Related Compound A in the Test solution.
-
rS is the peak response of Tioconazole Related Compound A in the Standard solution.
-
CS is the concentration of USP Tioconazole Related Compound A RS in the Standard solution (in mg/mL).
-
CU is the concentration of Tioconazole in the Test solution (in mg/mL).
-
Caption: HPLC Workflow for the Quantification of Tioconazole Related Compound A.
Method Validation Considerations
Any analytical method used for impurity testing must be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution between the Tioconazole peak and the Tioconazole Related Compound A peak.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Toxicological Profile and Safety Considerations
Conclusion: A Senior Application Scientist's Perspective
The effective control of Tioconazole Related Compound A is a clear demonstration of the application of sound scientific principles to ensure pharmaceutical quality. From a practical standpoint, the choice of an appropriate C18 column with good batch-to-batch reproducibility is critical for the long-term success of the HPLC method. The mobile phase composition, particularly the pH, should be carefully controlled to ensure consistent retention times and peak shapes.
Furthermore, understanding the potential source of this impurity in the synthetic process is key to its control. By implementing appropriate controls on the starting materials and intermediates, manufacturers can minimize the formation of Tioconazole Related Compound A, leading to a more robust and consistent manufacturing process. This proactive approach to impurity control is not only a regulatory requirement but also a hallmark of a well-controlled and high-quality pharmaceutical manufacturing operation.
References
-
Oreate AI Blog. (2026, January 15). Understanding Tioconazole: A Versatile Antifungal Agent. Retrieved from [Link]
- Clissold, S. P., & Heel, R. C. (1986). Tioconazole. A review of its antimicrobial activity and therapeutic use in superficial mycoses. Drugs, 31(1), 29–51.
- Al-Subaiyel, A. M., El-Sayed, Y. M., & Al-Badr, A. A. (2023). Tioconazole-Loaded Transethosomal Gel Using Box–Behnken Design for Topical Applications: In Vitro, In Vivo, and Molecular Docking Approaches. Pharmaceutics, 15(9), 2320.
- CN104860934A. (2015). Synthesis method of tioconazole.
-
Veeprho. Tioconazole EP Impurity A (HCl Salt) | CAS 61709-33-9. Retrieved from [Link]
-
Patsnap Synapse. (2023, September 17). An In-depth Analysis of Tioconazole's R&D Progress and Mechanism of Action on Drug Target. Retrieved from [Link]
-
Waters Corporation. Improving Performance and Throughput of the USP Organic Impurities Analysis of Tioconazole on an Alliance HPLC System. Retrieved from [Link]
-
ResearchGate. Chemical structures of (a) Tioconazole related compound A, (b).... Retrieved from [Link]
- Odds, F. C. (1985). Fungicidal activity of tioconazole in relation to growth phase of Candida albicans and Candida parapsilosis. Antimicrobial agents and chemotherapy, 27(3), 433–435.
-
National Center for Biotechnology Information. (n.d.). Tioconazole. PubChem. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Tioconazole. Retrieved from [Link]
- USP. (2011). USP 35 Official Monographs / Tioconazole 4875.
-
Pharmacopeia.cn. Tioconazole, chemical structure, molecular formula, Reference Standards. Retrieved from [Link]
- Li, J., & Zhang, Q. (2007). Determination of the content and the related substances of tioconazole by HPLC. Chinese Journal of Pharmaceutical Analysis, 27(8), 1234-1236.
- Attia, K. A. M., Nassar, M. W. I., & El-Zeiny, M. B. (2014). Simultaneous HPLC and derivative spectrophotometry detrmination of tioconazole and benzyl alcohol in bulk and cream with. Analytical Chemistry: An Indian Journal, 14(12), 462-473.
-
Allmpus. Tioconazole EP Impurity A \ Tioconazole USP RC A. Retrieved from [Link]
-
uspbpep.com. USP Monographs: Tioconazole. Retrieved from [Link]
- Das, B., Saini, P., & Panda, D. (2022). Cytotoxic mechanism of tioconazole involves cell cycle arrest at mitosis through inhibition of microtubule assembly. Protoplasma, 259(1), 169–180.
- Uddin, M. R., et al. (2018). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Pharmacology & Pharmacy, 9, 355-368.
